molecular formula C15H17FN2O4S B11259010 ethyl S-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

ethyl S-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate

Cat. No.: B11259010
M. Wt: 340.4 g/mol
InChI Key: YWBAIGPKLVDRPY-UHFFFAOYSA-N
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Description

ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE is a complex organic compound that features a combination of amino, fluorophenyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidinyl Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: This can be done using thiol reagents under suitable conditions.

    Esterification: The final step involves the esterification of the amino acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated amino derivatives.

Scientific Research Applications

ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorophenyl and pyrrolidinyl groups on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidinyl ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-AMINO-3-(4-FLUOROPHENYL)PROPANOATE: Lacks the pyrrolidinyl and sulfanyl groups.

    2-AMINO-3-(4-FLUOROPHENYL)PROPANOIC ACID: Lacks the ethyl ester and pyrrolidinyl groups.

    ETHYL 2-AMINO-3-(4-CHLOROPHENYL)PROPANOATE: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

ETHYL 2-AMINO-3-{[1-(4-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}PROPANOATE is unique due to the presence of both the fluorophenyl and pyrrolidinyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance its interaction with biological targets and improve its stability and solubility.

Properties

Molecular Formula

C15H17FN2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-amino-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate

InChI

InChI=1S/C15H17FN2O4S/c1-2-22-15(21)11(17)8-23-12-7-13(19)18(14(12)20)10-5-3-9(16)4-6-10/h3-6,11-12H,2,7-8,17H2,1H3

InChI Key

YWBAIGPKLVDRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSC1CC(=O)N(C1=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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